Bis(tridecan-1-yl) carbonate
Description
Bis(tridecan-1-yl) carbonate (C₂₇H₅₄O₃) is a dialkyl carbonate ester composed of a central carbonate group bonded to two tridecan-1-yl (C₁₃H₂₇) chains.
Properties
CAS No. |
13784-55-9 |
|---|---|
Molecular Formula |
C27H54O3 |
Molecular Weight |
426.7 g/mol |
IUPAC Name |
ditridecyl carbonate |
InChI |
InChI=1S/C27H54O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-29-27(28)30-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-26H2,1-2H3 |
InChI Key |
GKVQWKKFAVIRMY-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCOC(=O)OCCCCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCOC(=O)OCCCCCCCCCCCCC |
Other CAS No. |
13784-55-9 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : The long alkyl chains in this compound impart hydrophobicity and thermal stability, whereas trichloromethyl groups in bis(trichloromethyl) carbonate increase electrophilicity and toxicity .
- Applications: Bis(trichloromethyl) carbonate is used as a toxic reagent in chemical synthesis (e.g., carbonylations) . Bis(α-alkylidene cyclic carbonate)s are polymer precursors for non-isocyanate polyurethanes (NIPUs) due to their ring-opening reactivity with amines .
Q & A
Q. How can this compound be integrated into non-isocyanate polyurethane (NIPU) synthesis, and what analytical methods validate copolymer structure?
- Methodology: Design polyaddition reactions with diamines, monitoring reaction kinetics via real-time H NMR or Raman spectroscopy. Use MALDI-TOF MS to confirm oligomer distributions and GPC/SEC to determine molecular weights .
- Advanced Analysis: Employ X-ray crystallography or SAXS to probe crosslinking density and correlate with mechanical testing (e.g., tensile strength) .
Q. What statistical approaches are recommended for analyzing batch-to-batch variability in this compound synthesis?
- Methodology: Apply multivariate analysis (e.g., PCA) to raw material purity, reaction parameters, and yield data. Use control charts (e.g., Shewhart) to identify outliers and implement Six Sigma protocols for process optimization .
- Limitations: Address confounding variables (e.g., humidity, catalyst aging) through factorial experimental design and sensitivity analysis .
Methodological Frameworks
Q. How should researchers design experiments to investigate the hydrolytic degradation mechanisms of this compound in aquatic environments?
- Experimental Design: Simulate hydrolysis under controlled pH/temperature conditions, using LC-MS to track degradation intermediates. Compare kinetics in freshwater vs. saline media to assess ionic strength effects .
- Validation: Cross-validate with isotopic labeling (e.g., C-labeled carbonate) and quantum mechanical calculations (DFT) to elucidate cleavage pathways .
Q. What protocols ensure robust structure-property relationship modeling for this compound in polymer matrices?
- Data Collection: Compile DSC, DMA, and tensile modulus data across copolymer compositions. Use QSPR models to correlate branching density with glass transition temperatures () .
- Critical Analysis: Address overfitting risks by validating models with independent datasets and reporting confidence intervals for predictive parameters .
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